molecular formula C11H12N2OS2 B11634284 2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No.: B11634284
M. Wt: 252.4 g/mol
InChI Key: QQBRLUFHGDSFAQ-UITAMQMPSA-N
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Description

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate and under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the use of automated reactors and precise control of reaction parameters to achieve consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: These compounds also contain a thioxo group and exhibit similar biological activities.

    Thiazolidinones: Compounds with a thiazolidinone core structure share similar chemical properties and reactivity.

Uniqueness

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both pyrrole and thiazolidinone moieties

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS2/c1-6-4-8(7(2)13(6)3)5-9-10(14)12-11(15)16-9/h4-5H,1-3H3,(H,12,14,15)/b9-5-

InChI Key

QQBRLUFHGDSFAQ-UITAMQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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